(5-bromo-2-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone
Description
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClN3O/c14-9-1-2-12(15)11(7-9)13(19)17-5-6-18-10(8-17)3-4-16-18/h1-4,7H,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGUKUVZESENNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1C(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule can be dissected into two primary components:
- 5-Bromo-2-chlorobenzoyl group : Introduced via acylative coupling.
- 6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl scaffold : Constructed through cyclocondensation and ring-closing strategies.
Critical disconnections include:
Synthesis of the Pyrazolo[1,5-a]pyrazine Core
Pyrazole Ring Formation
The pyrazole nucleus is typically synthesized via Knorr-type cyclocondensation between 1,3-dicarbonyl compounds and hydrazines. For example, Girish et al. demonstrated that ethyl acetoacetate reacts with phenylhydrazine under nano-ZnO catalysis to yield 1,3,5-substituted pyrazoles in 95% yield (Scheme 1). Adapting this protocol, a tailored 1,3-diketone intermediate could be condensed with methylhydrazine to regioselectively form the pyrazole ring.
Key Reaction Conditions:
Pyrazine Ring Closure
The dihydropyrazine ring is constructed via cyclization of a diamine intermediate with a carbonyl source. Bishop et al. reported that α,β-ethylenic ketones react with aryl hydrazines in the presence of Cu(OTf)₂ and ionic liquids to form pyrazolines, which oxidize to pyrazoles (Scheme 8). Applying this methodology, a pyrazole-bearing enamine could undergo cyclization with formaldehyde to form the dihydropyrazine ring.
Optimization Parameters:
Introduction of the Acyl Group: Coupling Strategies
Acyl Chloride-Mediated Coupling
The 5-bromo-2-chlorobenzoyl group is introduced via reaction of the heterocyclic amine with 5-bromo-2-chlorobenzoyl chloride. This method parallels the synthesis of poly-substituted pyrroles reported in, where acyl chlorides couple with amine intermediates under basic conditions.
Procedure :
- Synthesis of 5-bromo-2-chlorobenzoyl chloride : Treat 5-bromo-2-chlorobenzoic acid with thionyl chloride (SOCl₂) at reflux.
- Coupling Reaction : React the acyl chloride with the pyrazolo-pyrazine amine in dichloromethane (DCM) using triethylamine (TEA) as base.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Base | TEA (2 eq) |
| Temperature | 0°C → RT |
| Yield (Analogous) | 70–85% |
Friedel-Crafts Acylation
While less common for electron-deficient arenes, Friedel-Crafts acylation could be attempted using AlCl₃ as a Lewis acid. However, the electron-withdrawing bromo and chloro substituents may necessitate harsher conditions or alternative approaches.
Synthetic Route Optimization and Challenges
Regioselectivity in Pyrazole Formation
Non-symmetrical 1,3-diketones can yield regioisomeric pyrazoles. Guojing et al. resolved this using hypervalent iodine reagents to direct trifluoromethylation, achieving 70% yield for 3-trifluoromethylpyrazoles (Scheme 7). Similar strategies could ensure regiocontrol in the target synthesis.
Comparative Analysis of Synthetic Pathways
Chemical Reactions Analysis
Types of Reactions
(5-bromo-2-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone: undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily recognized for its role as an intermediate in the synthesis of sodium-glucose co-transporter 2 (SGLT2) inhibitors. SGLT2 inhibitors are essential in managing type 2 diabetes by preventing glucose reabsorption in the kidneys, thereby lowering blood glucose levels. The mechanism involves the inhibition of glucose transport, leading to increased urinary glucose excretion.
The compound exhibits a range of biological activities:
- Antidiabetic Properties : As mentioned, it plays a crucial role in developing SGLT2 inhibitors, which are used to treat type 2 diabetes.
- Potential Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by targeting specific cancer cell pathways.
- Neurological Research : Investigations into its effects on neurodegenerative diseases have shown promise due to its ability to modulate pathways involved in neuronal survival and function .
Pharmacological Studies
Research indicates that the compound may influence various biochemical pathways related to glucose metabolism and cellular signaling. Its interactions with specific molecular targets can modulate enzyme activity and receptor function, leading to potential therapeutic outcomes in metabolic syndrome and related disorders.
Synthetic Routes
The synthesis of (5-bromo-2-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone typically involves multi-step organic reactions. A common method includes:
- Reagents : 5-bromo-2-chlorobenzoyl chloride and a suitable pyrazolo[1,5-a]pyrazine derivative.
- Conditions : The reaction is conducted in an organic solvent such as dichloromethane with a base like triethylamine to neutralize hydrochloric acid produced during the reaction.
This synthetic approach can be scaled up for industrial production, optimizing yield and purity through automated reactors and continuous flow systems.
Case Study 1: SGLT2 Inhibitors Development
A notable application of this compound is its use in developing SGLT2 inhibitors. Clinical trials have demonstrated that these inhibitors effectively lower blood sugar levels in patients with type 2 diabetes while also providing cardiovascular benefits. The compound's unique structure allows for modifications that enhance efficacy and reduce side effects.
Case Study 2: Anticancer Research
In vitro studies have indicated that derivatives of this compound can inhibit the proliferation of certain cancer cell lines. These findings suggest potential applications in targeted cancer therapies, warranting further investigation into its mechanisms of action and efficacy in vivo.
Mechanism of Action
The mechanism of action of (5-bromo-2-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
- 5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
Uniqueness
(5-bromo-2-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone: stands out due to its unique combination of a bromine and chlorine-substituted phenyl ring with a dihydropyrazolo[1,5-a]pyrazinyl group. This structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .
Biological Activity
The compound (5-bromo-2-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHBrClNO. Its structure features a brominated and chlorinated phenyl ring attached to a dihydropyrazolo core, which is known for its ability to interact with various biological targets.
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The specific compound has been noted for its ability to target key oncogenic pathways, potentially leading to enhanced therapeutic outcomes in cancer treatment .
Enzymatic Inhibition
The compound has been identified as a negative allosteric modulator of metabotropic glutamate receptor 2 (mGluR2), which plays a crucial role in neurotransmission and has implications in neurodegenerative diseases and psychiatric disorders. By modulating this receptor, the compound may help in developing treatments for conditions such as schizophrenia and anxiety .
Antimicrobial Activity
Preliminary studies suggest that derivatives of pyrazolo[1,5-a]pyrimidines possess antimicrobial properties. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes. This activity highlights the potential for developing new antimicrobial agents from this class of compounds .
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at micromolar concentrations. The IC50 values obtained were comparable to those of established chemotherapeutic agents .
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups. Histopathological analyses revealed increased apoptosis in tumor tissues .
- Neuropharmacological Studies : In animal models of anxiety and depression, administration of the compound resulted in decreased anxiety-like behaviors and improved mood-related parameters, suggesting potential applications in psychiatric therapies .
Data Tables
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Anticancer | Inhibition of tumor growth | Induction of apoptosis |
| Enzymatic inhibition | Modulation of mGluR2 | Negative allosteric modulation |
| Antimicrobial | Bacterial growth inhibition | Disruption of cell wall synthesis |
Q & A
Q. What are the key synthetic methodologies for preparing (5-bromo-2-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone?
The synthesis typically involves:
- Friedel-Crafts acylation : Reacting halogenated benzoyl chlorides (e.g., 5-bromo-2-chlorobenzoyl chloride) with pyrazolo[1,5-a]pyrazine precursors in the presence of Lewis acid catalysts like AlCl₃ .
- Base-catalyzed cyclization : Using PEG-400 as a solvent and base to facilitate cyclization of intermediates such as methyl-1H-pyrazol-5(4H)-one, yielding the fused pyrazolo[1,5-a]pyrazine core .
- Purification : Column chromatography and recrystallization are critical for isolating high-purity products, with intermediates validated via NMR and mass spectrometry .
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
- X-ray crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., pyrazole and benzene ring orientations) to confirm stereochemistry and packing interactions .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and hydrogen environments, with coupling constants revealing conformational dynamics .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, ensuring synthetic accuracy .
Q. What purification techniques are recommended for intermediates and the final compound?
- Chromatography : Flash column chromatography (silica gel) with gradients of ethyl acetate/hexane separates intermediates .
- Recrystallization : Polar solvents like methanol or acetonitrile improve crystalline purity .
- HPLC : Preparative reverse-phase HPLC (C18 columns with acetonitrile/water gradients) is used for final compound purification, particularly for biological assays .
Advanced Research Questions
Q. What strategies are used to evaluate the biological activity of this compound?
- DNA interaction studies : UV-Vis spectroscopy, viscosity measurements, and thermal denaturation assays assess intercalation or groove-binding with calf thymus DNA .
- Enzyme inhibition assays : Kinase or receptor-binding assays (e.g., mGlu5 positive allosteric modulators) use radiolabeled ligands or fluorescence polarization to quantify IC₅₀ values .
- In vitro anthelmintic models : Compounds are tested against Nippostrongylus brasiliensis to measure paralysis or mortality rates, with EC₅₀ values calculated via dose-response curves .
Q. How can structural modifications enhance the compound’s bioactivity or selectivity?
- Substituent optimization : Introducing electron-donating groups (e.g., methoxy) on aromatic rings improves solubility and target affinity, while halogen atoms (Br, Cl) enhance hydrophobic interactions .
- Core scaffold variation : Replacing pyrazolo[1,5-a]pyrazine with pyrimidine or triazole rings alters conformational flexibility and binding kinetics .
- Stereochemical control : Chiral centers (e.g., R-configuration in dihydropyrazine) improve enantioselectivity in enzyme inhibition, validated via X-ray and circular dichroism .
Q. How should researchers address contradictions in reported bioactivity data?
- Assay standardization : Compare experimental conditions (e.g., buffer pH, temperature) and cell lines used. For example, DNA-binding affinity discrepancies may arise from varying ionic strengths .
- Meta-analysis : Cross-reference structural analogs (e.g., tert-butyl or fluorophenyl derivatives) to identify substituent-specific trends .
- Control experiments : Include positive controls (e.g., doxorubicin for DNA intercalation) to calibrate assay sensitivity .
Q. What computational methods support the design of derivatives with improved properties?
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina, guided by crystal structure data .
- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity to predict optimal functional groups .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability under physiological conditions .
Q. How should stability and storage conditions be optimized for long-term studies?
- Storage : Lyophilized compounds are stable at -20°C in moisture-free, argon-purged vials. Solutions in DMSO should be stored at -80°C with desiccants to prevent hydrolysis .
- Degradation profiling : Use accelerated stability studies (40°C/75% RH for 4 weeks) monitored via HPLC to identify degradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
